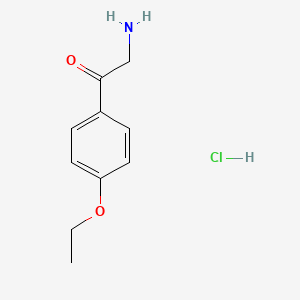

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride

Description

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is a substituted acetophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring and an amino group (-NH₂) at the α-carbon of the ketone. These analogs share a common backbone but differ in electronic, steric, and solubility properties due to substituent variations.

Propriétés

IUPAC Name |

2-amino-1-(4-ethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVXDYKZPUWGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with aminoacetonitrile in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like ethylene dichloride, and dried hydrogen chloride gas is introduced to facilitate the formation of the intermediate imine. This intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy-substituted phenyl ring can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways .

Comparaison Avec Des Composés Similaires

Structural-Activity Relationships (SAR)

- Hydrophilicity: Hydroxyl and amino groups enhance water solubility, critical for drug formulation .

- Lipophilicity : Ethoxy and halogen substituents increase lipophilicity, improving blood-brain barrier penetration (relevant for CNS-targeting drugs) .

- Electron Effects: Electron-withdrawing groups (e.g., -NO₂) may reduce metabolic stability but enhance binding to target proteins .

Activité Biologique

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

The compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it interacts with various biological macromolecules, potentially modulating enzyme and receptor activities, which can lead to therapeutic effects against several diseases.

The biological activity of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is largely attributed to its structural components:

- Amino Group : Capable of forming hydrogen bonds with biological targets.

- Ethoxyphenyl Group : Engages in hydrophobic interactions that may influence the conformation and activity of proteins.

These interactions can impact various cellular pathways, leading to observed biological effects such as antimicrobial activity and inhibition of cancer cell proliferation.

Antimicrobial Activity

Recent studies have shown that 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride has also been investigated. In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines. The following table presents data on its cytotoxic effects:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 3.5 | |

| A549 (Lung Cancer) | 7.2 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride was tested against Chlamydia trachomatis. The results demonstrated a significant reduction in bacterial load without affecting host cell viability, indicating a selective action against pathogens while preserving healthy cells .

Case Study 2: Cancer Cell Proliferation

Another study focused on the effects of the compound on cancer cell proliferation showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This study suggests that the compound could be developed into a chemotherapeutic agent targeting specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.